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Compound of Interest

Compound Name: Paquinimod-d5-1

Cat. No.: B12367726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two investigational immunomodulatory drugs,

Paquinimod and Laquinimod. Both are quinoline-3-carboxamide derivatives that have shown

promise in various autoimmune and inflammatory disease models. This document summarizes

their mechanisms of action, presents available preclinical efficacy data, and details the

experimental protocols used in key studies. While direct head-to-head comparative studies are

limited, this guide offers a side-by-side analysis to aid in the understanding and evaluation of

these two compounds.

Chemical Structures and Core Properties
Paquinimod and Laquinimod share a common quinoline-3-carboxamide scaffold, but differ in

their substitutions, which likely contributes to their distinct primary molecular targets and

observed biological activities.
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Feature Paquinimod Laquinimod

Chemical Name

N,5-diethyl-4-hydroxy-1-

methyl-2-oxo-N-phenyl-1,2-

dihydroquinoline-3-

carboxamide

5-chloro-N-ethyl-4-hydroxy-1-

methyl-2-oxo-N-phenyl-1,2-

dihydroquinoline-3-

carboxamide

Molecular Formula C21H22N2O3 C19H17ClN2O3

Molecular Weight 350.42 g/mol 356.81 g/mol

Primary Target S100A9
Aryl Hydrocarbon Receptor

(AhR)

Mechanism of Action: Distinct Pathways to
Immunomodulation
While both molecules are immunomodulatory, their primary mechanisms of action diverge,

targeting different signaling pathways involved in the inflammatory cascade.

Paquinimod: Targeting the S100A9/TLR4/RAGE Axis
Paquinimod's primary mechanism involves the inhibition of the S100A9 protein, a damage-

associated molecular pattern (DAMP) molecule that is upregulated during inflammation.[1] By

binding to S100A9, Paquinimod prevents its interaction with Toll-like receptor 4 (TLR4) and the

Receptor for Advanced Glycation End products (RAGE).[2] This blockade disrupts downstream

pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to a

reduction in the production of inflammatory cytokines.[3]
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Paquinimod's inhibitory action on the S100A9 signaling pathway.

Laquinimod: Activation of the Aryl Hydrocarbon
Receptor (AhR)
Laquinimod's immunomodulatory effects are primarily mediated through the activation of the

Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5] Upon binding

Laquinimod, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear

translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the

DNA, leading to the transcription of target genes, such as CYP1A1, and influencing the

differentiation and function of immune cells.[4] This activation is thought to promote a shift

towards a more tolerogenic immune environment.[5]
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Laquinimod's activation of the Aryl Hydrocarbon Receptor pathway.

Preclinical Efficacy in Autoimmune Models
The efficacy of Paquinimod and Laquinimod has been evaluated in various animal models of

autoimmune diseases. The following tables summarize key findings from studies in a murine

model of lupus for Paquinimod and experimental autoimmune encephalomyelitis (EAE), a

model for multiple sclerosis, for Laquinimod.

Paquinimod in the MRL/lpr Mouse Model of Lupus

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12367726?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068259/
https://www.activebiotech.com/en/projects/laquinimod/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068259/
https://www.activebiotech.com/en/projects/laquinimod/
https://www.benchchem.com/product/b12367726?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Vehicle
Control

Paquinimod
(0.04
mg/kg/day)

Paquinimod
(0.2
mg/kg/day)

Paquinimod
(1.0
mg/kg/day)

Reference

Proteinuria

Score (mean)
~3.5 ~2.0 ~1.5 ~1.0 [6]

Spleen

Weight (mg,

mean)

~600 ~400 ~300 ~250 [6]

Anti-dsDNA

IgG (relative

units)

~12 ~8 ~5 ~3 [6]

Data are approximated from graphical representations in the cited literature and are intended

for comparative purposes.

Laquinimod in the Experimental Autoimmune
Encephalomyelitis (EAE) Mouse Model

Parameter
Vehicle
Control

Laquinimod (5
mg/kg/day)

Laquinimod
(25 mg/kg/day)

Reference

Mean Clinical

Score (at peak

disease)

~3.5 ~2.0 ~0.5 [7]

Disease

Incidence (%)
100 Not Reported 20 [4]

Reduction in

CNS

Inflammatory

Foci

-
Significant

Reduction

Pronounced

Reduction
[7]

Axon Myelination Reduced Improved
Significantly

Improved
[7]
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Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are summaries of the experimental protocols used in the key studies cited.

Paquinimod in MRL/lpr Mice
Animal Model: Female MRL-lpr/lpr mice, which spontaneously develop a lupus-like

autoimmune disease.

Treatment Administration: Paquinimod was administered in the drinking water, with fresh

solutions provided twice weekly. Treatment was initiated at 8 weeks of age and continued for

the duration of the study.

Efficacy Endpoints:

Proteinuria: Assessed weekly using urinary dipsticks and scored on a semi-quantitative

scale.

Spleen and Lymph Node Weight: Measured at the end of the study as an indicator of

lymphoproliferation.

Serology: Serum levels of anti-double-stranded DNA (dsDNA) antibodies were determined

by ELISA.

Experimental Workflow:
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Start: 8-week-old
MRL-lpr/lpr mice

Paquinimod administration
in drinking water

Weekly monitoring:
- Proteinuria

- Body weight

Endpoint analysis:
- Spleen/lymph node weight
- Anti-dsDNA antibody levels

End of Study

 

Start: 8-10 week-old
C57BL/6 mice

EAE Induction:
- MOG/CFA immunization
- Pertussis toxin injection

Daily oral gavage with
Laquinimod or vehicle

Daily clinical scoring

Endpoint analysis:
- Histopathology of spinal cord
- Splenocyte cytokine profiling

End of Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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